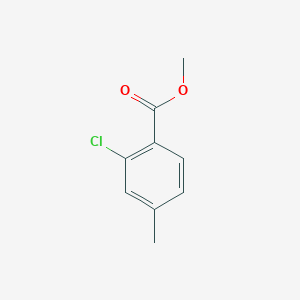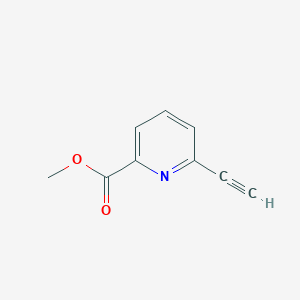
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
描述
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as 4-CPMA, is an organic compound with a wide range of applications in scientific research. It is classified as an amide, a type of organic compound that consists of a carbonyl group linked to an amino group. 4-CPMA is a white crystalline solid with a molecular weight of 248.8 g/mol and a melting point of 128-130°C. Its chemical formula is C11H11ClNO3.
科学研究应用
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including in the fields of pharmacology, biochemistry, and molecular biology. It has been used as a tool to study the effects of neurotransmitters on the central nervous system, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of various drugs.
作用机制
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid acts as a competitive inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. By blocking the action of MAO enzymes, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect.
生化和生理效应
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to an antidepressant effect. It has also been shown to increase the levels of norepinephrine and epinephrine, leading to an increase in alertness, energy, and focus. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been found to reduce anxiety and improve mood.
实验室实验的优点和局限性
The main advantage of using 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments is its ability to act as a competitive inhibitor of MAO enzymes. This allows researchers to study the effects of various drugs on the central nervous system. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is relatively easy to synthesize and has a relatively low cost.
However, there are some limitations to using 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments. For example, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is not very stable and can degrade over time. Additionally, it is not always possible to obtain consistent results with 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid due to its variable potency.
未来方向
In the future, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the cardiovascular system. Additionally, it could be used to investigate the biochemical and physiological effects of various drugs. It could also be used to study the effects of various drugs on the immune system, as well as to investigate the mechanisms of action of various drugs. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the development of cancer and other diseases. Finally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the metabolism and absorption of other drugs.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANRJGGZNVVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633244 | |
| Record name | 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
75810-52-5 | |
| Record name | 2-(4-Chlorophenyl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75810-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)


![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)



